molecular formula C18H17N3O3 B6577676 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1208537-35-2

3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6577676
CAS No.: 1208537-35-2
M. Wt: 323.3 g/mol
InChI Key: DXHJCTHDKUAGJK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to a benzamide structure. The presence of methoxy groups at the 3 and 5 positions of the benzamide ring adds to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to have high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Given its potential interaction with sdh , it might influence the citric acid cycle and the electron transport chain, both of which are crucial for cellular energy production.

Pharmacokinetics

Similar compounds have been found to have high solubility in saline at ph 7 , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .

Action Environment

The solubility of similar compounds in different ph environments suggests that the compound’s action could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through cyclocondensation reactions involving hydrazine and a 1,3-diketone. The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids . The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group of the pyrazole derivative reacts with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
  • 3,5-dinitro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
  • 3,5-dichloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Uniqueness

3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to its analogs. The methoxy groups also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-13(10-16(11-15)24-2)18(22)20-14-5-3-12(4-6-14)17-7-8-19-21-17/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHJCTHDKUAGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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